5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-N-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-14(9-4-5-21(19,20)7-9)12(16)10-6-8(13)2-3-11(10)15(17)18/h2-3,6,9H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSKRPGZVQXTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of a suitable thiophene derivative with oxidizing agents like hydrogen peroxide to form the dioxidotetrahydrothiophenyl group.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfone- and nitro-substituted benzamides.
Table 1: Structural and Molecular Comparison
Key Observations:
Core Structure Variations :
- The target compound features a 2-nitrobenzamide core, whereas analogs like BH37564 (CAS 880788-24-9) replace the benzamide with a benzofuran-2-carboxamide ring, altering electronic properties and steric bulk .
- Pyrimidine-based analogs (e.g., BH38224, CAS 880792-19-8) exhibit a heterocyclic core, which may enhance binding to ATP pockets in kinases .
Substituent Effects: The N-methyl-tetrahydrothiophene sulfone group in the target compound contrasts with the N-ethyl variant (CAS 898405-32-8), where increased alkyl chain length could impact lipophilicity and metabolic stability .
Functional Group Implications :
- Nitro groups (electron-withdrawing) in the target compound and CAS 313395-73-2 may enhance electrophilic reactivity, influencing interactions with nucleophilic residues in biological targets.
- Sulfone moieties (common in all compounds) contribute to polarity and hydrogen-bonding capacity, critical for solubility and protein binding .
Research Implications
- Bioisosteric replacements : Substituting benzamide with benzofuran or pyrimidine cores could modulate target affinity .
- Alkyl chain tuning : Varying N-alkyl groups (methyl vs. ethyl) may balance lipophilicity and metabolic clearance .
- Heterocyclic additions : Thiazole or thiophene groups (e.g., CAS 313395-73-2, 880792-19-8) offer avenues for enhancing selectivity .
This analysis underscores the importance of systematic structural modifications in developing derivatives with tailored properties for therapeutic or industrial applications.
Biological Activity
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide is a synthetic compound notable for its diverse biological activities. The presence of a nitro group and various functional moieties enhances its potential for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 332.76 g/mol. The compound features a chloro substituent, a nitro group, and a tetrahydrothiophene moiety, which contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂O₅S |
| Molecular Weight | 332.76 g/mol |
| CAS Number | 898425-61-1 |
Antimicrobial Activity
The nitro group in the compound plays a crucial role in its antimicrobial properties. Studies have shown that compounds containing nitro groups exhibit significant activity against various bacterial strains. For instance, related nitro compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating that the presence of the nitro group may enhance interaction with bacterial enzymes or nucleic acids .
Antitumoral Activity
Research has indicated that the compound may possess antitumoral properties. The structural features associated with nitrobenzamide derivatives are known to influence their cytotoxicity against cancer cell lines. In vitro studies have highlighted that modifications in the structure can lead to enhanced anticancer activity, particularly against human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cell lines . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound could modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related nitro compounds. For example:
- Antibacterial Study : A study demonstrated that a structurally similar nitro compound exhibited an MIC value of 0.78 μM against Mycobacterium tuberculosis, emphasizing the importance of the nitro group for antimicrobial efficacy .
- Cytotoxicity Assays : In vitro assays showed that related compounds induced significant cytotoxic effects on cancer cells, with IC50 values ranging from 200 to 250 µg/mL for HeLa and A549 cells .
- Mechanistic Insights : Research into the reduction of nitro groups suggests that enzymatic pathways play a critical role in activating these compounds within biological systems, potentially leading to their therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
